![molecular formula C7H6ClNO2 B3302520 3-Chloro-5-hydroxybenzamide CAS No. 917388-33-1](/img/structure/B3302520.png)
3-Chloro-5-hydroxybenzamide
Overview
Description
3-Chloro-5-hydroxybenzamide is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 . This compound is an intermediate in the preparation of aminoacetamide acyl guanidines, which are β-secretase (BACE) inhibitors useful in the treatment of neurological disorders .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-hydroxybenzamide consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and an amide group . The exact spatial arrangement of these substituents can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
3-Chloro-5-hydroxybenzamide is a white to light brown solid . It has a molecular weight of 171.58 and a molecular formula of C7H6ClNO2 . Further physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Safety and Hazards
3-Chloro-5-hydroxybenzamide is considered toxic and may cause harm if swallowed . It can also cause skin and eye irritation . Prolonged exposure may result in serious damage to health . There is a possible risk of impaired fertility and harm to the unborn child . Appropriate safety measures, including the use of personal protective equipment, should be taken when handling this compound .
Future Directions
The future directions for research on 3-Chloro-5-hydroxybenzamide could include further exploration of its potential as a precursor for the synthesis of BACE inhibitors, which could have applications in the treatment of neurological disorders such as Alzheimer’s disease . Additionally, studies could be conducted to fully characterize its physical and chemical properties and to investigate its reactivity and potential uses in other chemical reactions.
properties
IUPAC Name |
3-chloro-5-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYOXYCUUMEOFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-hydroxybenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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